molecular formula C18H22N2O2 B5877848 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide CAS No. 5813-50-3

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5877848
CAS No.: 5813-50-3
M. Wt: 298.4 g/mol
InChI Key: DTNWOOQUIUGCEV-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features a tert-butyl group attached to a phenoxy moiety, which is further connected to an acetamide group with a pyridin-2-ylmethyl substituent

Preparation Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

    Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 4-tert-butylphenoxyacetic acid: The 4-tert-butylphenol is then reacted with chloroacetic acid under basic conditions to form 4-tert-butylphenoxyacetic acid.

    Amidation: The final step involves the reaction of 4-tert-butylphenoxyacetic acid with pyridin-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.

Chemical Reactions Analysis

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The phenoxy and pyridin-2-ylmethyl groups contribute to the overall electronic and steric properties, affecting the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide can be compared with other similar compounds, such as:

    2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)acetamide: This compound has a pyridin-3-ylmethyl group instead of pyridin-2-ylmethyl, which can lead to different binding properties and biological activity.

    2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide: The pyridin-4-ylmethyl group can also influence the compound’s reactivity and interaction with molecular targets.

    2-(4-tert-butylphenoxy)-N-(pyridin-2-ylethyl)acetamide: The presence of an ethyl linker instead of a methyl linker can affect the compound’s steric and electronic properties.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)14-7-9-16(10-8-14)22-13-17(21)20-12-15-6-4-5-11-19-15/h4-11H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNWOOQUIUGCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973700
Record name 2-(4-tert-Butylphenoxy)-N-[(pyridin-2-yl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5813-50-3
Record name 2-(4-tert-Butylphenoxy)-N-[(pyridin-2-yl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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